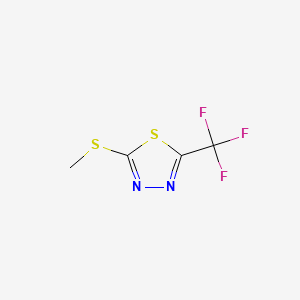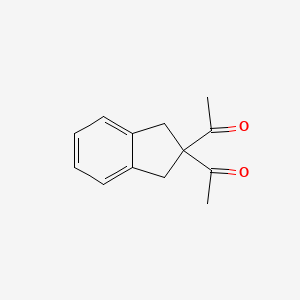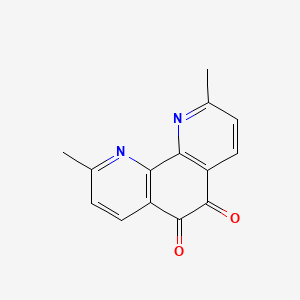
1,10-Phenanthroline-5,6-dione, 2,9-dimethyl-
Übersicht
Beschreibung
1,10-Phenanthroline-5,6-dione, also known as phendio, is a bifunctional quinone oxidant. When used in conjunction with Zn2+ catalysts, it is used to affect the aerobic oxidation of secondary amines to a variety of value-added motifs, including indoles .
Synthesis Analysis
The synthesis of 1,10-phenanthroline-5,6-dione can be achieved via the oxidation of 1,10-phenanthroline in the Br2-H2SO4-HNO3 system . This method has been elaborated and used in the preparation of homo- and heterometallic complexes with early transition metal ions .Molecular Structure Analysis
The molecular formula of 2,9-Dimethyl-1,10-phenanthroline-5,6-dione is C14H10N2O2 . The structure of the compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1,10-Phenanthroline-5,6-dione forms Cu (II) and Ag (I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The modification of glassy carbon (GC) electrodes with phendio complexes of transition metals leads to the catalytic oxidation of NADH at low overpotential .Physical And Chemical Properties Analysis
1,10-Phenanthroline is a white solid that is soluble in organic solvents . The melting point is 114-117 °C (lit.) . It forms strong complexes with most metal ions .Wissenschaftliche Forschungsanwendungen
Electrochemical Sensing and Recognition
1,10-Phenanthroline and its derivatives, including 1,10-phenanthroline-5,6-dione, are noted for their electrochemical properties. A study demonstrated the use of these compounds for selective recognition of copper ions and hydrogen peroxide sensing. This involves the confinement of phenanthroline-5,6-dione on a multiwalled carbon nanotube-modified electrode, which shows selective recognition and catalytic activity in neutral pH solutions (Gayathri & Kumar, 2014).
Photovoltaic and Solar Fuel Applications
Derivatives of 1,10-phenanthroline, such as 2,9-diphenyl-1,10-phenanthroline-5,6-dione, are of interest in photovoltaic devices and solar fuels. The unique properties of these compounds, particularly after specific oxidation processes, make them suitable for use in these applications. These properties are critical in improving the efficiency and functionality of solar energy systems (Lehnig et al., 2014).
DNA Interaction and Biosensing
Certain complexes containing 1,10-phenanthroline-5,6-dione demonstrate significant interaction with DNA. These interactions have been exploited in creating DNA-based electrochemical biosensors. Studies have shown that these complexes can interact with DNA through groove binding and partially intercalative modes, which can be crucial in the development of biosensors and in studies involving DNA interactions (Kashanian et al., 2013).
Redox Mediation in Biosensors
1,10-Phenanthroline-5,6-dione has been evaluated for its redox mediating properties, especially in the context of glucose oxidase-modified electrodes. This has implications for developing glucose biosensors, where the redox properties of phenanthroline-5,6-dione enhance the electron transfer reactions, improving sensor performance (Ramanavičius et al., 2014).
Molecular Docking and Antimicrobial Activity
Research has also explored the antimicrobial properties of copper(II) complexes containing 1,10-phenanthroline-5,6-dione. These studies involve molecular docking and examining the free radical scavenging and DNA interaction capabilities of these compounds. The results have implications for the development of new antimicrobial agents and understanding their mode of action (Patel et al., 2017).
Safety And Hazards
It is recommended to wear personal protective equipment/face protection when handling this chemical. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a mild neurotoxin, strong nephrotoxin, and powerful diuretic .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-7-3-5-9-11(15-7)12-10(14(18)13(9)17)6-4-8(2)16-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAPNEVIDUOCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=O)C3=C2N=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445096 | |
| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dimethyl-1,10-phenanthroline-5,6-dione | |
CAS RN |
102331-54-4 | |
| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



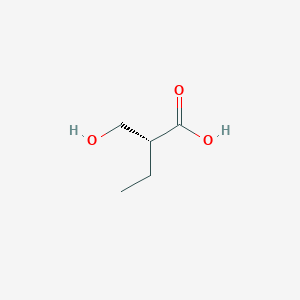
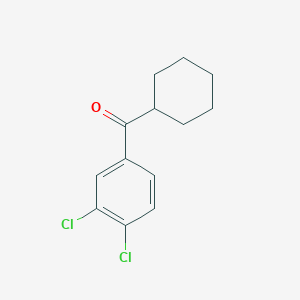
![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)
![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)
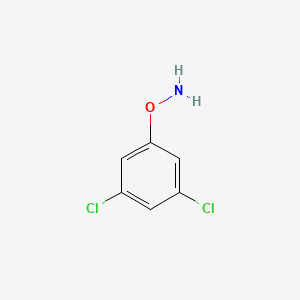
![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)
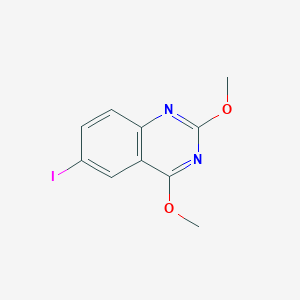
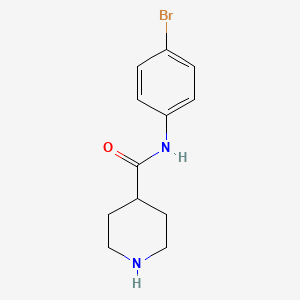
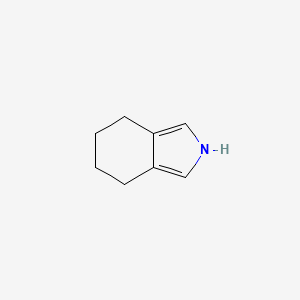
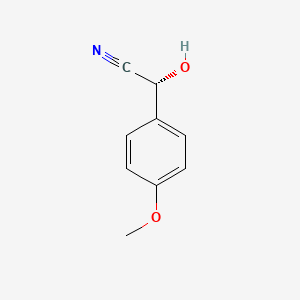
![Octahydropyrrolo[3,4-b]pyrrole](/img/structure/B1600083.png)
